benzyl N-(1H-pyrazol-4-yl)carbamate
Overview
Description
Benzyl N-(1H-pyrazol-4-yl)carbamate: is an organic compound with the molecular formula C11H11N3O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reactions: One common method involves the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds.
Multicomponent Reactions: Another approach is the use of multicomponent reactions, which can efficiently produce pyrazole derivatives under mild conditions.
Transition-Metal Catalyzed Reactions: These reactions often involve the use of catalysts like palladium or copper to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production methods for benzyl N-(1H-pyrazol-4-yl)carbamate typically involve large-scale cyclocondensation reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
Chemistry: Benzyl N-(1H-pyrazol-4-yl)carbamate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine: Medicinal chemists are exploring this compound for its potential therapeutic applications. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of benzyl N-(1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways such as the MAP kinase signal transduction pathway, which plays a crucial role in cellular responses to external stimuli .
Comparison with Similar Compounds
Benzyl N-(1H-pyrazol-4-yl)methylcarbamate: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the pyrazole ring.
Pyrazoline Derivatives: These are reduced forms of pyrazole and lack aromaticity due to the absence of conjugation.
Pyrazolidine Derivatives: These compounds are fully saturated and also lack aromaticity.
Uniqueness: Benzyl N-(1H-pyrazol-4-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-(1H-pyrazol-4-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(14-10-6-12-13-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYQHOBEVBNOHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CNN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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